5-Phenyl-5-(4-aminobutyl)barbituric acid

説明

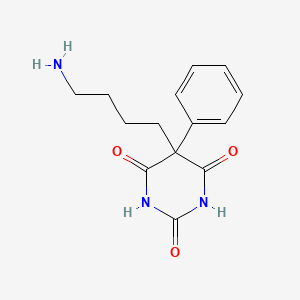

5-Phenyl-5-(4-aminobutyl)barbituric acid is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of barbiturates, which are derivatives of barbituric acid. This compound is characterized by the presence of an aminobutyl group and a phenyl group attached to the pyrimidinetrione core.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-5-(4-aminobutyl)barbituric acid typically involves the alkylation of barbituric acid derivatives. One common method includes the reaction of barbituric acid with 4-aminobutyl bromide and phenyl magnesium bromide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) with potassium carbonate as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.

化学反応の分析

Types of Reactions

5-Phenyl-5-(4-aminobutyl)barbituric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the aminobutyl group, where nucleophiles such as halides or amines can replace the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

科学的研究の応用

5-Phenyl-5-(4-aminobutyl)barbituric acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects, including its use as an anticonvulsant or sedative.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 5-Phenyl-5-(4-aminobutyl)barbituric acid involves its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, leading to changes in cellular processes. For example, its potential antimicrobial activity could be due to its ability to disrupt bacterial cell membranes .

類似化合物との比較

Similar Compounds

Barbituric Acid: The parent compound of barbiturates, used as a precursor in the synthesis of various derivatives.

Phenobarbital: A well-known barbiturate with sedative and anticonvulsant properties.

Thiopental: Another barbiturate used as an anesthetic agent.

Uniqueness

5-Phenyl-5-(4-aminobutyl)barbituric acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminobutyl group and phenyl group contribute to its potential as a versatile compound in various applications.

生物活性

5-Phenyl-5-(4-aminobutyl)barbituric acid is a derivative of barbituric acid, which has garnered attention due to its potential biological activities and applications in immunology and pharmacology. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C₁₄H₁₇N₃O₃

- Molecular Weight: 275.303 g/mol

- Density: 1.224 g/cm³

- CAS Number: 79181-97-8

These properties indicate that this compound is a moderately complex organic compound with potential interactions in biological systems.

Synthesis

The synthesis of this compound can be achieved through various pathways, notably involving the reaction of phenobarbital derivatives with amines. One study describes the preparation of this compound as an immunogen for generating specific antibodies against phenobarbital, demonstrating its utility in immunological applications .

Biological Activity

Pharmacological Effects:

The compound exhibits significant biological activity, particularly in the context of immunology. It has been utilized to produce high-titer antibodies with specificity and sensitivity for phenobarbital detection, as evidenced by radioimmunoassay results indicating a sensitivity of 0.5 ng/ml . This property is crucial for developing immunological assays and therapeutic interventions.

Mechanism of Action:

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes involved in neurotransmission and metabolic pathways. The compound's structural similarities to other barbiturates suggest that it may act as a central nervous system depressant, potentially influencing GABAergic pathways .

Case Studies and Research Findings

-

Immunogenic Applications:

A study highlighted the successful synthesis of the compound for use as an immunogen, leading to the production of antibodies that could be used for therapeutic monitoring of phenobarbital levels in patients . This application underscores its relevance in clinical settings. -

Antimicrobial Activity:

Recent research has explored the potential of amphipathic barbiturates, including derivatives like this compound, as mimics of antimicrobial peptides. These studies suggest that such compounds may exhibit activity against multi-resistant bacterial strains, offering a novel approach to combat antibiotic resistance . -

Toxicological Studies:

Toxicological assessments indicate that while lower doses of the compound can effectively modify target biomolecules without significant toxicity, higher doses may lead to adverse effects such as cellular damage. Understanding these dosage effects is critical for safe therapeutic application.

Summary Table of Biological Activities

特性

IUPAC Name |

5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c15-9-5-4-8-14(10-6-2-1-3-7-10)11(18)16-13(20)17-12(14)19/h1-3,6-7H,4-5,8-9,15H2,(H2,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNACRZGWROSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60229573 | |

| Record name | 5-Phenyl-5-(4-aminobutyl)barbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79181-97-8 | |

| Record name | 5-Phenyl-5-(4-aminobutyl)barbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079181978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-5-(4-aminobutyl)barbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。